molecular formula C15H21BN2O2 B12861978 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Cat. No.: B12861978
M. Wt: 272.15 g/mol
InChI Key: LEFULFHOXHHVHK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a boron-containing organic compound. It is characterized by the presence of a dioxaborolane group attached to an indazole ring, which is further substituted with two methyl groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized via cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced through a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halogenated indazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory synthesis procedures, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.

    Reduction: Reduction reactions can target the indazole ring or the boron center, depending on the reagents and conditions used.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the indazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Boronic acids, borate esters.

    Reduction: Reduced indazole derivatives.

    Substitution: Halogenated indazole derivatives, substituted indazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

    Bioconjugation: The boron group allows for the formation of stable covalent bonds with biomolecules, facilitating the development of bioconjugates for imaging and therapeutic applications.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism by which 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

Compared to similar compounds, 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole offers a unique combination of an indazole core and a dioxaborolane group

Properties

Molecular Formula

C15H21BN2O2

Molecular Weight

272.15 g/mol

IUPAC Name

2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

InChI

InChI=1S/C15H21BN2O2/c1-10-7-12(11-9-18(6)17-13(11)8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3

InChI Key

LEFULFHOXHHVHK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=NN(C=C23)C)C

Origin of Product

United States

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